Dibenzo[b,d]furan-2-carbaldehyde oxime
Description
Dibenzo[b,d]furan-2-carbaldehyde oxime is a heterocyclic oxime derivative synthesized from its aldehyde precursor, dibenzo[b,d]furan-2-carbaldehyde (CAS: 5397-82-0), via oximation with hydroxylamine . The compound features a dibenzofuran core—a fused bicyclic aromatic system with an oxygen atom—linked to an oxime (-CH=N-OH) group at the 2-position. For instance, dibenzo[b,d]furan derivatives are known for their applications in pharmaceuticals and materials science, with macrocyclic analogs exhibiting antipsychotic, anti-inflammatory, and anticancer activities .
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
(NE)-N-(dibenzofuran-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C13H9NO2/c15-14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16-13/h1-8,15H/b14-8+ |
InChI Key |
MDTOMFOJOZCOPH-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C=N/O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[b,d]furan-2-carbaldehyde oxime can be synthesized through the reaction of dibenzo[b,d]furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibenzo[b,d]furan-2-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibenzo[b,d]furan-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares dibenzo[b,d]furan-2-carbaldehyde oxime with other furan-2-carbaldehyde oximes, highlighting molecular formulas, weights, melting points, and spectral features:
*Calculated based on precursor aldehyde (MW: 196.21) + NH₂O (15.0).
Key Observations :
- Substituent Effects : Bulky substituents (e.g., dibenzofuran, chlorostyryl) increase molecular weight and melting points. For example, 5-(2,3-dichlorophenyl)furan-2-carbaldehyde oxime has a higher melting point (210–212°C) due to enhanced intermolecular interactions from chlorine atoms .
- Spectral Trends : The C=N oxime stretch in IR spectra consistently appears near 1640 cm⁻¹ across derivatives . Styryl-substituted oximes show distinct ¹H NMR signals for trans-vinyl protons (δ ~6.6–7.5) .
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